Noracymethadol, (-)-

Description

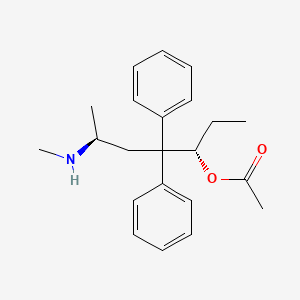

Structure

3D Structure

Properties

CAS No. |

43033-71-2 |

|---|---|

Molecular Formula |

C22H29NO2 |

Molecular Weight |

339.5 g/mol |

IUPAC Name |

[(3S,6S)-6-(methylamino)-4,4-diphenylheptan-3-yl] acetate |

InChI |

InChI=1S/C22H29NO2/c1-5-21(25-18(3)24)22(16-17(2)23-4,19-12-8-6-9-13-19)20-14-10-7-11-15-20/h6-15,17,21,23H,5,16H2,1-4H3/t17-,21-/m0/s1 |

InChI Key |

VWCUGCYZZGRKEE-UWJYYQICSA-N |

SMILES |

CCC(C(CC(C)NC)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C |

Isomeric SMILES |

CC[C@@H](C(C[C@H](C)NC)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C |

Canonical SMILES |

CCC(C(CC(C)NC)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C |

Synonyms |

1 alpha-acetylnormethadol 6-(methylamino)-4,4-diphenyl-3-heptanol acetate l-alpha-noracetylmethadol N-desmethyl-1-alpha-acetylmethadol NLAAM nor-LAAM noracetylmethadol paracymethadol paracymethadol hydrochloride paracymethadol hydrochloride, (R*,R*)-(+-)-isomer paracymethadol hydrochloride, (S-(R*,R*))-isomer paracymethadol, (R*,R*)-(+-)-isomer paracymethadol, (R-(R*,R*))-isomer paracymethadol, (S-(R*,R*))-(-)-isome |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to (-)-Noracymethadol: Chemical Structure, Properties, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Noracymethadol, the levorotatory isomer of noracymethadol, is a potent synthetic opioid analgesic. It is the primary active metabolite of l-alpha-acetylmethadol (LAAM), a long-acting opioid agonist formerly used in the treatment of opioid dependence. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of (-)-Noracymethadol. Detailed experimental protocols for key assays and visualizations of relevant biological pathways are included to support further research and development in the field of opioid pharmacology.

Chemical Structure and Physicochemical Properties

(-)-Noracymethadol, also known as nor-LAAM, is a derivative of methadone and shares a core diphenylheptane structure. Its chemical identity and key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | [(3S,6S)-6-(methylamino)-4,4-diphenylheptan-3-yl] acetate | [PubChem CID: 135260] |

| Molecular Formula | C22H29NO2 | [PubChem CID: 135260] |

| Molecular Weight | 339.47 g/mol | [PubChem CID: 15129, 4] |

| CAS Number | 43033-71-2 | [PubChem CID: 135260] |

| Melting Point (HCl salt) | ~216-217 °C | [DrugFuture] |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| Appearance | White crystalline powder (hydrochloride salt) | [Boehringer Ingelheim] |

Pharmacology

(-)-Noracymethadol is a potent opioid agonist with a primary mechanism of action involving the activation of mu (µ)-opioid receptors.[1] It is a major active metabolite of LAAM, and its pharmacological activity is crucial to the therapeutic and adverse effects of the parent drug.[1][2]

Mechanism of Action

As a µ-opioid receptor agonist, (-)-Noracymethadol mimics the effects of endogenous opioids like endorphins.[3] The binding of (-)-Noracymethadol to µ-opioid receptors, which are G-protein coupled receptors (GPCRs), initiates a downstream signaling cascade.[4] This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and the modulation of ion channel activity. The overall effect is a reduction in neuronal excitability and the inhibition of pain signal transmission.

Receptor Binding Affinity

Published receptor binding studies have shown that (-)-Noracymethadol has a high affinity for the µ-opioid receptor.[1] The binding affinity, represented by the inhibition constant (Ki), is a measure of the drug's potency at the receptor.

| Receptor Subtype | Binding Affinity (Ki) |

| Mu (µ) | 5.6 nM |

| Delta (δ) | Data not available |

| Kappa (κ) | Data not available |

The IC50 value, the concentration of the drug that inhibits 50% of a biological response, for (-)-Noracymethadol at the µ-opioid receptor has been reported as 1.2 nM.[1]

Pharmacokinetics and Metabolism

(-)-Noracymethadol is formed in the liver through the N-demethylation of LAAM, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP3A4.[2] It has a longer duration of action compared to methadone.[2] Further metabolism of (-)-Noracymethadol can occur, leading to the formation of other metabolites.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of (-)-Noracymethadol.

Opioid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for opioid receptors.

Objective: To determine the Ki of (-)-Noracymethadol for µ, δ, and κ opioid receptors.

Materials:

-

Receptor Source: Cell membranes from a stable cell line expressing the recombinant human opioid receptor of interest (µ, δ, or κ).

-

Radioligand: A high-affinity, selective radiolabeled ligand for the target receptor (e.g., [³H]DAMGO for µ-receptors, [³H]DPDPE for δ-receptors, [³H]U-69,593 for κ-receptors).

-

Test Compound: (-)-Noracymethadol.

-

Non-specific Binding Control: A high concentration of a non-selective opioid antagonist (e.g., 10 µM Naloxone).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Cell harvester with glass fiber filters.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

-

Assay Setup (in a 96-well plate, in triplicate):

-

Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.

-

Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane suspension.

-

Competitive Binding: Assay buffer, radioligand, varying concentrations of (-)-Noracymethadol, and membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer.

-

Scintillation Counting: Place filters in scintillation vials with scintillation fluid and measure radioactivity.

-

Data Analysis:

-

Calculate specific binding: Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of (-)-Noracymethadol to generate a competition curve.

-

Determine the IC50 value from the curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Analgesia Assays

This test measures the latency of a thermal pain response in animals.

Objective: To assess the analgesic efficacy of (-)-Noracymethadol.

Materials:

-

Hot plate apparatus with adjustable temperature.

-

Animal subjects (e.g., mice or rats).

-

(-)-Noracymethadol solution for administration.

-

Vehicle control solution.

Procedure:

-

Acclimatization: Acclimate the animals to the testing room and apparatus.

-

Baseline Latency: Place each animal on the hot plate (maintained at a constant temperature, e.g., 55 ± 0.5 °C) and record the time until a nociceptive response is observed (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) should be set to prevent tissue damage.

-

Drug Administration: Administer (-)-Noracymethadol or vehicle control to the animals (e.g., via intraperitoneal or subcutaneous injection).

-

Post-treatment Latency: At predetermined time points after drug administration (e.g., 30, 60, 90, 120 minutes), place the animals back on the hot plate and measure their response latency.

-

Data Analysis: Compare the post-treatment latencies to the baseline latencies and to the vehicle control group to determine the analgesic effect.

This test measures the latency of a spinal reflex to a thermal stimulus.

Objective: To evaluate the spinal analgesic effects of (-)-Noracymethadol.

Materials:

-

Tail flick analgesiometer with a radiant heat source.

-

Animal subjects (e.g., mice or rats).

-

(-)-Noracymethadol solution for administration.

-

Vehicle control solution.

Procedure:

-

Acclimatization: Gently restrain the animals and allow them to acclimate to the apparatus.

-

Baseline Latency: Apply the radiant heat source to the animal's tail and measure the time it takes for the animal to flick its tail away from the heat. A cut-off time should be established.

-

Drug Administration: Administer (-)-Noracymethadol or vehicle control.

-

Post-treatment Latency: Measure the tail flick latency at various time points after drug administration.

-

Data Analysis: Analyze the data by comparing the post-treatment latencies with baseline and vehicle control values.

In Vitro Functional Assay: cAMP Accumulation

This assay measures the ability of a compound to inhibit adenylyl cyclase activity, a hallmark of µ-opioid receptor activation.

Objective: To determine the functional potency (EC50) and efficacy of (-)-Noracymethadol.

Materials:

-

A cell line stably expressing the human µ-opioid receptor.

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

(-)-Noracymethadol.

-

cAMP assay kit (e.g., HTRF, ELISA, or other formats).

Procedure:

-

Cell Culture: Culture the cells to an appropriate density.

-

Assay Setup:

-

Plate the cells in a 96-well plate.

-

Pre-treat the cells with varying concentrations of (-)-Noracymethadol.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

-

Incubation: Incubate for a specified period to allow for cAMP accumulation.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using the chosen assay kit according to the manufacturer's instructions.

-

Data Analysis:

-

Plot the cAMP levels against the log concentration of (-)-Noracymethadol.

-

Determine the EC50 value, which is the concentration of (-)-Noracymethadol that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP accumulation.

-

Signaling Pathways and Experimental Workflows

Mu-Opioid Receptor Signaling Pathway

The binding of (-)-Noracymethadol to the µ-opioid receptor triggers a cascade of intracellular events. The following diagram illustrates the canonical G-protein dependent signaling pathway.

Caption: Mu-Opioid Receptor Signaling Pathway initiated by (-)-Noracymethadol.

Experimental Workflow for Receptor Binding Assay

The following diagram outlines the key steps in a competitive radioligand binding assay.

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

(-)-Noracymethadol is a potent µ-opioid receptor agonist with significant analgesic properties. As the primary active metabolite of LAAM, a thorough understanding of its chemical and pharmacological characteristics is essential for the development of safer and more effective opioid-based therapeutics. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working in this critical area. Further investigation into the binding affinities at delta and kappa opioid receptors, as well as detailed in vivo and in vitro functional studies, will be crucial for a complete elucidation of its pharmacological profile.

References

- 1. Nor-LAAM loaded PLGA Microparticles for Treating Opioid Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The binding of the optical isomers of methadone, alpha-methadol, alpha-acetylmethadol and their N-demethylated derivatives to the opiate receptors of rat brain [pubmed.ncbi.nlm.nih.gov]

- 3. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Synthesis of Levorotatory Noracymethadol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for levorotatory noracymethadol, an opioid analgesic. The document details both a semi-synthetic approach via N-demethylation of its precursor, levo-alpha-acetylmethadol (LAAM), and a proposed stereoselective synthesis route for its chiral backbone. Additionally, a classical resolution method for obtaining the desired enantiomer from a racemic mixture is discussed. This guide is intended to provide researchers and drug development professionals with the necessary details to understand and potentially replicate these synthetic processes.

Introduction

Noracymethadol, chemically known as (3S,6S)-6-(methylamino)-4,4-diphenyl-3-heptanyl acetate (B1210297), is a synthetic opioid analgesic structurally related to methadone. The levorotatory isomer, l-noracymethadol, is the pharmacologically active enantiomer. The synthesis of enantiomerically pure opioids is of significant interest in drug development to optimize therapeutic effects and minimize potential side effects associated with other isomers. This guide will focus on the chemical synthesis of the levorotatory isomer of noracymethadol.

Semi-synthesis via N-demethylation of Levo-alpha-acetylmethadol (LAAM)

A primary and historically significant route to levorotatory noracymethadol involves the N-demethylation of its parent compound, levo-alpha-acetylmethadol (LAAM).

Synthesis of Levo-alpha-acetylmethadol (LAAM) Precursor

The synthesis of LAAM itself can be achieved through a multi-step process, often starting from commercially available chiral precursors to establish the desired stereochemistry. A potential stereoselective route can be adapted from the synthesis of related methadone compounds, starting from (S)-alaninol.

Experimental Protocol (Proposed):

-

Activation of (S)-alaninol: (S)-alaninol is first converted to a more reactive intermediate. This can be achieved by reacting it with thionyl chloride to form (S)-1-chloro-N,N-dimethylpropan-2-amine hydrochloride or by converting it to a sulfonate ester.

-

Alkylation of Diphenylacetonitrile (B117805): The activated (S)-alaninol derivative is then used to alkylate diphenylacetonitrile in the presence of a strong base, such as sodium amide or sodium hydride, to form the nitrile intermediate, (S)-4-(dimethylamino)-2,2-diphenylpentanenitrile.

-

Grignard Reaction: The nitrile intermediate is reacted with ethylmagnesium bromide (a Grignard reagent). Subsequent acidic hydrolysis of the resulting imine yields the ketone precursor, (R)-6-(dimethylamino)-4,4-diphenylheptan-3-one.

-

Reduction and Acetylation: The ketone is then stereoselectively reduced to the corresponding alcohol, followed by acetylation of the hydroxyl group to yield levo-alpha-acetylmethadol (LAAM).

N-demethylation of LAAM

The final step in this semi-synthetic pathway is the removal of the N-methyl group from LAAM. A reported method for this transformation utilizes mercuric acetate.[1]

Experimental Protocol:

A solution of levo-alpha-acetylmethadol (LAAM) is refluxed with mercuric acetate in dilute acetic acid.[1] The reaction proceeds via an oxidative demethylation mechanism. Following the reaction, the product, levorotatory noracymethadol, is isolated as its hydrochloride salt.[1]

Quantitative Data:

| Reaction Step | Product | Yield |

| N-demethylation of LAAM | Levorotatory noracymethadol HCl | 50%[1] |

Logical Relationship of the N-demethylation Pathway

Caption: N-demethylation of LAAM to Levorotatory Noracymethadol.

Stereoselective Synthesis of the Chiral Backbone

A de novo stereoselective synthesis provides an alternative to the semi-synthetic approach, allowing for the direct establishment of the required stereocenters. A plausible pathway can be envisioned starting from a chiral pool material like (S)-alaninol.

Experimental Workflow:

References

An In-depth Technical Guide on the Mechanism of Action of (-)-Noracymethadol on Opioid Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Noracymethadol, the active N-demethylated metabolite of l-alpha-acetylmethadol (LAAM), is a potent synthetic opioid agonist. This technical guide provides a comprehensive overview of its mechanism of action at opioid receptors. This document summarizes the available quantitative data on its binding affinity and functional activity, details relevant experimental methodologies, and visualizes the key signaling pathways involved. While comprehensive data for (-)-Noracymethadol remains somewhat limited in publicly accessible literature, this guide synthesizes the most current understanding to support further research and drug development efforts in the field of opioid pharmacology.

Introduction

(-)-Noracymethadol, also known as nor-LAAM, is a primary and more potent active metabolite of l-alpha-acetylmethadol (LAAM), a synthetic opioid historically used for the management of opioid dependence.[1][2] The prolonged duration of action of LAAM is largely attributed to the pharmacological activity of its metabolites, including (-)-Noracymethadol and dinor-LAAM.[1] Understanding the specific interactions of (-)-Noracymethadol with opioid receptors is crucial for elucidating the overall therapeutic and adverse effects of its parent compound and for the potential development of new opioid-based therapeutics. This guide focuses on the molecular and cellular mechanism of action of (-)-Noracymethadol at the mu (µ), delta (δ), and kappa (κ) opioid receptors.

Quantitative Data on Opioid Receptor Interactions

The interaction of (-)-Noracymethadol with opioid receptors is characterized by its binding affinity (Ki) and its functional potency (EC50) and efficacy (Emax). The available quantitative data from in vitro studies are summarized below.

Binding Affinity

Binding affinity (Ki) represents the concentration of the ligand at which 50% of the receptors are occupied. A lower Ki value indicates a higher affinity of the ligand for the receptor. Recent research has provided the binding affinity of (-)-Noracymethadol for the µ-opioid receptor.

| Ligand | Receptor Subtype | Binding Affinity (Ki) (nM) | Source |

| (-)-Noracymethadol | µ-Opioid Receptor | 5.6 | [1] |

Functional Activity

Functional activity is a measure of the biological response initiated by the ligand upon binding to the receptor. It is typically quantified by the half-maximal effective concentration (EC50) and the maximum response (Emax). A recent study has reported the potency (IC50) of (-)-Noracymethadol at the µ-opioid receptor.

| Ligand | Receptor Subtype | Potency (IC50) (nM) | Source |

| (-)-Noracymethadol | µ-Opioid Receptor | 1.2 | [1] |

Signaling Pathways

Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist like (-)-Noracymethadol, initiate a cascade of intracellular signaling events. The primary signaling pathway involves the activation of inhibitory G-proteins (Gi/o).

General Opioid Receptor Signaling Pathway.

Activation of the Gi/o protein by (-)-Noracymethadol leads to the dissociation of its α and βγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate various downstream effectors, including ion channels (promoting potassium efflux and inhibiting calcium influx) and mitogen-activated protein kinase (MAPK) pathways. These signaling events collectively contribute to the pharmacological effects of opioids, such as analgesia, sedation, and respiratory depression.

Experimental Protocols

The following sections describe the general methodologies for key in vitro assays used to characterize the interaction of ligands with opioid receptors. While specific protocols for (-)-Noracymethadol are not widely published, these represent the standard approaches in the field.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

References

Pharmacological Profile of (-)-Noracymethadol as an Analgesic: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 16, 2025

Abstract

(-)-Noracymethadol, also known as nor-LAAM, is the primary active metabolite of l-alpha-acetylmethadol (LAAM), a synthetic opioid. This technical guide provides a comprehensive overview of the pharmacological profile of (-)-Noracymethadol, with a specific focus on its analgesic properties. While quantitative preclinical data for (-)-Noracymethadol is limited in publicly available literature, this document synthesizes the existing information, including data on its parent compound and related metabolites, to offer a detailed understanding of its mechanism of action, potency, and potential as an analgesic agent. This guide includes detailed experimental protocols for key assays, quantitative data presented in tabular format, and visualizations of relevant biological pathways and experimental workflows to support further research and development.

Introduction

(-)-Noracymethadol is a potent synthetic opioid and the N-demethylated metabolite of l-alpha-acetylmethadol (LAAM).[1][2] Clinical observations have indicated that the analgesic effects of LAAM are largely attributable to its active metabolites, with (-)-Noracymethadol being significantly more potent than the parent compound.[2][3] In a clinical trial involving postpartum patients, (-)-Noracymethadol demonstrated analgesic efficacy comparable to morphine but with a more favorable side-effect profile, exhibiting less nausea, dizziness, and drowsiness.[4] Despite its potential, (-)-Noracymethadol is classified as a Schedule I controlled substance in the United States, which has limited its clinical development and research.[4] This guide aims to consolidate the available pharmacological data to provide a detailed technical resource for the scientific community.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for (-)-Noracymethadol (nor-LAAM) and its parent compound, LAAM. The data highlights the significantly higher potency of (-)-Noracymethadol at the mu-opioid receptor.

Table 1: Opioid Receptor Binding Affinity and Potency

| Compound | Receptor | Binding Affinity (Ki) (nM) | Potency (IC50) (nM) |

| (-)-Noracymethadol (nor-LAAM) | Mu (µ) | 5.6 [3] | 1.2 [3] |

| l-alpha-acetylmethadol (LAAM) | Mu (µ) | 740[3] | 100,000[3] |

Table 2: Relative In Vivo Analgesic Potency

| Compound | Animal Model | Relative Potency vs. LAAM |

| (-)-Noracymethadol (nor-LAAM) | Dog (Antinociception) | 6 to 12 times more potent [5] |

| dinor-LAAM | Dog (Antinociception) | 1.5 to 3 times more potent[5] |

Mechanism of Action and Signaling Pathways

As a mu-opioid receptor agonist, (-)-Noracymethadol is presumed to follow the canonical signaling pathway of other opioid analgesics.[4] Upon binding to the mu-opioid receptor, a G-protein coupled receptor (GPCR), it initiates a cascade of intracellular events.

The activation of the mu-opioid receptor by an agonist like (-)-Noracymethadol leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Simultaneously, it promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibits N-type voltage-gated calcium channels. These actions collectively lead to hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, ultimately dampening the transmission of pain signals.

Figure 1. Opioid Receptor Signaling Pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard practices in opioid pharmacology and can be adapted for the specific investigation of (-)-Noracymethadol.

Opioid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the mu-opioid receptor.

Figure 2. Opioid Receptor Binding Assay Workflow.

Materials:

-

Cell membranes expressing the human mu-opioid receptor.

-

Radioligand (e.g., [³H]DAMGO).

-

Test compound: (-)-Noracymethadol.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

96-well plates.

Procedure:

-

Preparation: Thaw the cell membranes on ice. Dilute the membranes in assay buffer to the desired concentration.

-

Incubation: In a 96-well plate, add the assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of (-)-Noracymethadol. Add the cell membrane preparation to initiate the binding reaction. Include wells for total binding (radioligand only) and non-specific binding (radioligand and a high concentration of a non-labeled ligand like naloxone).

-

Equilibration: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of (-)-Noracymethadol to determine the IC50 value (the concentration that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Analgesic Assays

The hot plate test is a common method to assess the central analgesic activity of a compound.

Figure 3. Hot Plate Test Workflow.

Materials:

-

Hot plate apparatus with adjustable temperature.

-

Experimental animals (e.g., male Swiss Webster mice).

-

Test compound: (-)-Noracymethadol.

-

Vehicle control (e.g., saline).

-

Positive control (e.g., morphine).

Procedure:

-

Acclimatization: Allow the animals to acclimate to the testing room for at least 30 minutes before the experiment.

-

Baseline Measurement: Place each animal individually on the hot plate, maintained at a constant temperature (e.g., 55 ± 0.5°C), and record the latency (in seconds) to the first sign of a pain response, such as paw licking, shaking, or jumping. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

-

Drug Administration: Administer different doses of (-)-Noracymethadol, vehicle, or a positive control to separate groups of animals via a specific route (e.g., intraperitoneal injection).

-

Post-treatment Measurement: At various time points after drug administration (e.g., 15, 30, 60, and 90 minutes), place the animals back on the hot plate and measure the response latency as described in step 2.

-

Data Analysis: The analgesic effect is expressed as the increase in latency time compared to the baseline and vehicle-treated groups. The data can be used to determine the dose-response relationship and the ED50 (the dose that produces a maximal effect in 50% of the animals).

The tail flick test is another widely used method for evaluating spinally mediated analgesia.

Materials:

-

Tail flick apparatus with a radiant heat source.

-

Experimental animals (e.g., male Sprague-Dawley rats).

-

Test compound: (-)-Noracymethadol.

-

Vehicle control (e.g., saline).

-

Positive control (e.g., morphine).

Procedure:

-

Acclimatization: Acclimate the animals to the restraining device of the tail flick apparatus before the day of the experiment.

-

Baseline Measurement: Place the animal in the restrainer and position its tail over the radiant heat source. Measure the baseline latency for the animal to flick its tail away from the heat. A cut-off time (e.g., 10-12 seconds) is set to avoid tissue damage.

-

Drug Administration: Administer different doses of (-)-Noracymethadol, vehicle, or a positive control to separate groups of animals.

-

Post-treatment Measurement: At predetermined time intervals after drug administration, measure the tail flick latency again.

-

Data Analysis: The analgesic activity is determined by the increase in the tail flick latency. The percentage of maximal possible effect (%MPE) can be calculated using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. This data can be used to calculate the ED50.

Conclusion

References

- 1. nbinno.com [nbinno.com]

- 2. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]

- 3. Nor-LAAM loaded PLGA Microparticles for Treating Opioid Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Noracymethadol | C22H29NO2 | CID 15129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. l-alpha-Acetylmethadol, l-alpha-acetyl-N-normethadol and l-alpha-acetyl-N,N-dinormethadol: comparisons with morphine and methadone in suppression of the opioid withdrawal syndrome in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Noracymethadol: A Technical Deep Dive into its Discovery and Developmental History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Noracymethadol, a synthetic opioid analgesic structurally related to methadone, emerged from mid-20th century research into novel pain management therapies. While it demonstrated analgesic efficacy comparable to morphine with a potentially favorable side-effect profile in early clinical evaluations, it was never commercially marketed. This in-depth technical guide explores the discovery and developmental history of noracymethadol, presenting available data on its synthesis, pharmacology, and clinical findings. The document aims to provide a comprehensive resource for researchers by detailing experimental methodologies, summarizing quantitative data, and visualizing key pathways and workflows.

Introduction

Noracymethadol is a synthetic opioid analgesic that is an acetyl ester of methadol.[1] It is structurally related to methadone and, like other opioids, is presumed to exert its effects through interaction with opioid receptors in the central nervous system.[1][2] Early research positioned noracymethadol as a promising analgesic. A notable clinical trial conducted by Gruber and Baptisti in 1963 investigated its use in postpartum patients, revealing analgesic efficacy on par with morphine but with a reduced incidence of nausea, dizziness, and drowsiness.[1] Despite these initial positive findings, the development of noracymethadol did not progress to commercialization. Today, it is classified as a Schedule I controlled substance in the United States, signifying a high potential for abuse and no currently accepted medical use.[1][2]

This guide provides a detailed examination of the scientific journey of noracymethadol, from its chemical synthesis to its pharmacological evaluation.

Chemical Synthesis

The synthesis of noracymethadol can be achieved through various methods, with one documented approach involving the N-demethylation of α-l-acetylmethadol (LAAM).

Synthesis of α-l-noracetylmethadol

A specific method for the synthesis of α-l-noracetylmethadol, a stereoisomer of noracymethadol, was detailed by Chatterjie and Inturrisi in 1975. This process involves the N-demethylation of α-l-acetylmethadol.

-

Reactants:

-

α-l-acetylmethadol

-

Mercuric acetate (B1210297)

-

Dilute acetic acid

-

-

Procedure:

-

α-l-acetylmethadol is reacted with mercuric acetate under reflux conditions in dilute acetic acid.

-

The resulting product, α-l-noracetylmethadol, is isolated as the hydrochloride salt.

-

-

Yield:

-

The reported yield for this synthesis is 50%.

-

Caption: Workflow for the synthesis of α-l-noracetylmethadol.

Pharmacological Profile

The pharmacological activity of noracymethadol is characteristic of opioid agonists, primarily through interaction with μ-opioid receptors.

Mechanism of Action and Signaling Pathways

As an opioid agonist, noracymethadol is presumed to bind to and activate opioid receptors, which are G protein-coupled receptors (GPCRs). This activation initiates a cascade of intracellular signaling events. While specific studies on noracymethadol's signaling are not available, the general pathways for μ-opioid receptor agonists are well-established and likely apply.

-

Inhibition of Adenylyl Cyclase: Activation of μ-opioid receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP).

-

Modulation of Ion Channels: Opioid receptor activation can also lead to the opening of potassium channels and the closing of calcium channels, which hyperpolarizes the neuron and reduces neuronal excitability.

-

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinase (ERK) cascade, can also be modulated by opioid receptor activation.

Caption: Presumed signaling pathway of noracymethadol.

Quantitative Pharmacological Data

Table 1: Opioid Receptor Binding Affinity (Ki)

| Compound | μ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |

| Noracymethadol | Data not available | Data not available | Data not available |

| Morphine (for comparison) | ~1-10 | ~100-1000 | ~100-1000 |

Table 2: In Vitro Efficacy (Functional Assays)

| Compound | Assay Type | Receptor | EC50 (nM) | Emax (%) |

| Noracymethadol | Data not available | Data not available | Data not available | Data not available |

| Morphine (for comparison) | [35S]GTPγS | μ-Opioid | ~50-100 | ~60-80 |

Table 3: In Vivo Analgesic Potency (Animal Models)

| Compound | Animal Model | Analgesic Assay | Route of Administration | ED50 (mg/kg) |

| Noracymethadol | Data not available | Data not available | Data not available | Data not available |

| Morphine (for comparison) | Mouse | Tail-flick | s.c. | ~1-5 |

Clinical Development

The primary clinical investigation of noracymethadol was conducted by Gruber and Baptisti in 1963, focusing on its analgesic efficacy and side-effect profile in postpartum patients.

Clinical Trial in Postpartum Patients (Gruber and Baptisti, 1963)

This study was a key milestone in the evaluation of noracymethadol as a potential therapeutic agent.

-

Study Population: Postpartum patients requiring analgesia.

-

Objective: To compare the analgesic efficacy and incidence of side effects of noracymethadol with that of morphine.

-

Methodology: While the full detailed protocol is not widely accessible, the study likely employed a double-blind, randomized design. Patients would have been administered either noracymethadol or morphine, and their pain relief and any adverse effects would have been systematically recorded and compared.

-

Key Findings:

-

Noracymethadol produced analgesia comparable to morphine.

-

Patients receiving noracymethadol reported less nausea, dizziness, and drowsiness compared to the morphine group.

-

Other observed side effects of noracymethadol included salivation, ataxia, and respiratory depression, which was reversible with the opioid antagonist naloxone.[1]

-

Caption: Logical workflow of the Gruber and Baptisti (1963) clinical trial.

Conclusion

Noracymethadol represents an intriguing chapter in the history of opioid analgesic development. Initial findings suggested it could be a valuable therapeutic agent with a potentially improved safety profile over morphine. However, for reasons that are not entirely clear from the available public record, its development was halted. The lack of comprehensive published data on its pharmacology, particularly quantitative measures of receptor interaction and in vivo potency, leaves a significant void in our understanding of this compound. This technical guide has synthesized the available information on noracymethadol's discovery, synthesis, and early clinical evaluation, highlighting the critical gaps in knowledge that remain. For researchers in the field of opioid pharmacology and drug development, the story of noracymethadol serves as a reminder of the complex journey from chemical synthesis to clinical application and underscores the importance of comprehensive pharmacological characterization.

References

(-)-Noracymethadol: A Technical Overview for Researchers

FOR IMMEDIATE RELEASE

This technical guide provides a comprehensive overview of (-)-Noracymethadol, a synthetic opioid analgesic, for researchers, scientists, and drug development professionals. This document outlines its chemical properties, pharmacological profile, and available experimental data.

Core Chemical Identifiers

| Identifier | Value | Reference |

| CAS Number | 43033-71-2 | [1] |

| Molecular Formula | C22H29NO2 | [1] |

| IUPAC Name | [(3S,6S)-6-(methylamino)-4,4-diphenylheptan-3-yl] acetate | [1] |

| Molecular Weight | 339.47 g/mol |

Pharmacological Profile

(-)-Noracymethadol is a synthetic opioid analgesic structurally related to methadone.[1] It is the N-demethylated metabolite of l-alpha-acetylmethadol (LAAM). While never marketed, it has been investigated for its analgesic properties.[1] Clinical research in postpartum patients indicated that its analgesic efficacy is comparable to morphine, with a potentially more favorable side-effect profile, including less nausea, dizziness, and drowsiness.[1] However, observed side effects included salivation, ataxia, and respiratory depression, which were reversible with the opioid antagonist naloxone.[1]

As an opioid, (-)-Noracymethadol primarily exerts its effects through interaction with opioid receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors, particularly the mu-opioid receptor (MOR), initiates downstream signaling cascades that ultimately lead to analgesia.

Regulatory Status

(-)-Noracymethadol is classified as a Schedule I controlled substance in the United States, indicating a high potential for abuse and no currently accepted medical use.[2]

Experimental Data & Protocols

Detailed experimental data and specific protocols for (-)-Noracymethadol are limited in publicly available literature. However, based on its classification as an opioid agonist, standard assays for characterizing opioid compounds can be applied. The following sections outline general methodologies relevant to the study of (-)-Noracymethadol.

Opioid Receptor Binding Assays

Competitive binding assays are crucial for determining the affinity of a ligand for a specific receptor.

Experimental Protocol:

-

Preparation of Cell Membranes: Cell membranes expressing the opioid receptor of interest (e.g., CHO or HEK293 cells stably expressing human mu-opioid receptor) are prepared.

-

Radioligand Binding: A known concentration of a radiolabeled opioid ligand (e.g., [³H]-DAMGO for the mu-opioid receptor) is incubated with the cell membranes.

-

Competition: Increasing concentrations of the unlabeled test compound, (-)-Noracymethadol, are added to displace the radioligand.

-

Separation and Scintillation Counting: Bound and free radioligand are separated by rapid filtration, and the radioactivity of the filter-bound membranes is measured using a scintillation counter.

-

Data Analysis: The concentration of (-)-Noracymethadol that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Functional Assays: cAMP Inhibition

Opioid receptor activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

Experimental Protocol:

-

Cell Culture: Cells expressing the opioid receptor of interest are cultured and plated.

-

Stimulation: Cells are pre-treated with forskolin (B1673556) (to stimulate adenylyl cyclase) and then exposed to varying concentrations of (-)-Noracymethadol.

-

Cell Lysis and cAMP Measurement: Cells are lysed, and the intracellular cAMP concentration is measured using a suitable assay kit (e.g., ELISA or HTRF-based assays).

-

Data Analysis: The concentration of (-)-Noracymethadol that produces 50% of its maximal inhibitory effect on cAMP production (IC50) is calculated.

Signaling Pathway Analysis: ERK Phosphorylation

Activation of opioid receptors can also lead to the phosphorylation of extracellular signal-regulated kinases (ERK), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.

Experimental Protocol:

-

Cell Culture and Serum Starvation: Cells expressing the opioid receptor are cultured and then serum-starved to reduce basal ERK phosphorylation.

-

Ligand Stimulation: Cells are treated with (-)-Noracymethadol for a specific time course.

-

Cell Lysis and Protein Quantification: Cells are lysed, and the total protein concentration is determined.

-

Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

-

Detection and Quantification: The protein bands are visualized using chemiluminescence, and the band intensities are quantified to determine the ratio of p-ERK to total ERK.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Opioid Receptor Signaling Cascade.

Caption: Workflow for Receptor Binding Assay.

Conclusion

(-)-Noracymethadol is a potent synthetic opioid with a pharmacological profile that warrants further investigation, particularly concerning its potential for reduced side effects compared to traditional opioids. This technical guide provides a foundational understanding of its properties and outlines standard experimental approaches for its characterization. Researchers are encouraged to employ these methodologies to further elucidate the specific binding affinities, functional potencies, and signaling pathways of (-)-Noracymethadol.

Disclaimer: (-)-Noracymethadol is a Schedule I controlled substance and should only be handled in compliance with all applicable laws and regulations by authorized personnel in a research setting.

References

An In-depth Technical Guide to the Stereoisomerism and Enantiomers of Noracymethadol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Noracymethadol, a synthetic opioid analgesic structurally related to methadone, possesses two chiral centers, giving rise to four possible stereoisomers. This technical guide provides a comprehensive overview of the stereoisomerism of noracymethadol, including its enantiomers and diastereomers. Due to a notable scarcity of specific quantitative data in publicly available literature for the individual stereoisomers of noracymethadol, this guide establishes a framework for their study by detailing established experimental protocols for stereoselective synthesis and chiral separation. Furthermore, it presents a comparative analysis of the pharmacological properties of stereoisomers of structurally related compounds, namely methadone and acetylmethadol, to infer the potential pharmacodynamic and pharmacokinetic differences among noracymethadol isomers. This document also outlines the canonical signaling pathways of opioid receptors, the primary targets of noracymethadol. The information herein is intended to serve as a foundational resource for researchers engaged in the study of opioid analgesics and the development of stereochemically pure therapeutic agents.

Introduction to the Stereoisomerism of Noracymethadol

Noracymethadol, with the chemical formula C₂₂H₂₉NO₂, is a synthetic opioid analgesic.[1] Its structure includes two stereocenters, which results in the existence of four distinct stereoisomers. These consist of two pairs of enantiomers. The stereoisomers are often designated using the alpha (α) and beta (β) nomenclature to describe the relative configuration at the C-6 position, in addition to the dextro (+) and levo (-) designation for their optical rotation.

Methodologies for Synthesis and Separation of Stereoisomers

While specific protocols for the stereoselective synthesis and chiral resolution of noracymethadol are not detailed in available literature, established methodologies for similar chiral compounds can be readily adapted.

Stereoselective Synthesis

The objective of stereoselective synthesis is to produce a single desired stereoisomer. This can be achieved through several approaches:

-

Chiral Pool Synthesis: This method utilizes a readily available enantiomerically pure starting material that contains one of the required stereocenters. Subsequent reactions are designed to be stereospecific to set the second chiral center.

-

Asymmetric Catalysis: This approach employs a chiral catalyst to influence the stereochemical outcome of a reaction that creates a chiral center. For the synthesis of noracymethadol analogs, asymmetric hydrogenation or alkylation reactions could be employed.

Chiral Resolution of Racemic Mixtures

In the absence of a stereoselective synthesis, a racemic mixture can be separated into its constituent enantiomers through chiral resolution.

-

Formation of Diastereomeric Salts: This classical method involves reacting the racemic mixture with a chiral resolving agent (an enantiomerically pure acid or base) to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

-

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for both analytical and preparative-scale separation of enantiomers. The choice of CSP is critical and is typically determined empirically. Common CSPs include polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives), protein-based columns, and cyclodextrin-based columns.

Experimental Protocol: General Approach for Chiral HPLC Method Development

-

Column Screening: Initially, screen a variety of chiral stationary phases (e.g., Chiralcel OD, Chiralpak AD) with different mobile phases. A common starting point for neutral or basic compounds like noracymethadol is a mobile phase consisting of a mixture of an alkane (e.g., hexane) and an alcohol (e.g., isopropanol (B130326) or ethanol), often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.

-

Mobile Phase Optimization: Once a column showing some degree of separation is identified, optimize the mobile phase composition. Vary the ratio of the alkane to the alcohol to adjust retention times and resolution. The type of alcohol can also be changed.

-

Additive Optimization: Fine-tune the concentration of the amine modifier to minimize peak tailing.

-

Flow Rate and Temperature Adjustment: Optimize the flow rate to balance analysis time and resolution. Temperature can also be adjusted to improve separation efficiency.

Comparative Pharmacology of Related Opioid Stereoisomers

Due to the lack of specific pharmacological data for noracymethadol stereoisomers, this section presents data from the closely related compounds, methadone and acetylmethadol, to illustrate the expected stereoselectivity in opioid receptor binding and in vivo activity.

Opioid Receptor Binding Affinity

Opioid receptor binding assays are typically conducted using radioligand displacement studies with membranes from cells expressing specific opioid receptor subtypes (μ, δ, or κ). The affinity of a compound for a receptor is expressed as the inhibition constant (Ki).

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of Methadone and Acetylmethadol Stereoisomers

| Compound | Isomer | μ-Receptor Affinity (Ki) | δ-Receptor Affinity (Ki) | κ-Receptor Affinity (Ki) |

|---|---|---|---|---|

| Methadone | R-(-)-Methadone | ~2.5 - 7 | > 1000 | > 1000 |

| S-(+)-Methadone | ~75 - 90 | > 1000 | > 1000 | |

| Acetylmethadol | l-α-Acetylmethadol (LAAM) | High (Agonist) | Moderate | Low |

| d-α-Acetylmethadol | High (Agonist) | Moderate | Low | |

| l-β-Acetylmethadol | Low | Low | Low |

| | d-β-Acetylmethadol | High (Agonist) | Moderate | Low |

Note: Specific Ki values for acetylmethadol isomers are not consistently reported in a comparable format. The table reflects relative affinities based on available literature.

The data for methadone clearly demonstrates that the R-(-)-enantiomer has a significantly higher affinity for the μ-opioid receptor than the S-(+)-enantiomer. A similar trend is expected for the enantiomers of noracymethadol.

In Vivo Analgesic Potency

The analgesic potency of opioid compounds is often determined in animal models using assays such as the hot-plate or tail-flick test. The potency is typically expressed as the ED50, which is the dose required to produce a maximal analgesic effect in 50% of the subjects.

Table 2: In Vivo Analgesic Potency (ED50) of Methadone Stereoisomers

| Compound | Isomer | Animal Model | Analgesic Assay | ED50 (mg/kg) |

|---|---|---|---|---|

| Methadone | l-Methadone | Rat | Tail-flick | ~1.0 |

| | d-Methadone | Rat | Tail-flick | > 30 |

The in vivo data for methadone corroborates the receptor binding data, with the l-enantiomer (B50610) being substantially more potent as an analgesic than the d-enantiomer. It is highly probable that the stereoisomers of noracymethadol also exhibit significant differences in their analgesic potency.

Opioid Receptor Signaling Pathways

Noracymethadol exerts its effects by acting as an agonist at opioid receptors, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway involves the following steps:

-

Agonist Binding: Noracymethadol binds to the extracellular domain of the opioid receptor.

-

Conformational Change: This binding induces a conformational change in the receptor.

-

G-Protein Activation: The conformational change facilitates the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein (Gi/o).

-

Dissociation of G-protein Subunits: The Gα(GTP) and Gβγ subunits dissociate from the receptor and from each other.

-

Downstream Effects:

-

Gα(GTP): Inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Gβγ: Modulates ion channel activity, primarily by activating G-protein-coupled inwardly rectifying potassium (GIRK) channels (leading to hyperpolarization and reduced neuronal excitability) and inhibiting voltage-gated calcium channels (reducing neurotransmitter release).

-

It is plausible that the different stereoisomers of noracymethadol could act as biased agonists, preferentially activating certain downstream signaling pathways over others, which could translate to differences in their therapeutic and side-effect profiles. However, no specific data on this is currently available.

Conclusion and Future Directions

Noracymethadol is a chiral synthetic opioid with four potential stereoisomers. While the racemic mixture has demonstrated analgesic properties, a significant gap exists in the scientific literature regarding the specific synthesis, separation, and pharmacological characterization of its individual enantiomers and diastereomers. Based on the well-documented stereoselectivity of related compounds like methadone and acetylmethadol, it is highly probable that the stereoisomers of noracymethadol possess distinct pharmacological profiles. The R-(-)- or l-enantiomer is likely to exhibit higher affinity for the μ-opioid receptor and greater analgesic potency compared to the S-(+)- or d-enantiomer.

Future research should focus on the stereoselective synthesis or efficient chiral resolution of the noracymethadol isomers. Subsequent in-depth pharmacological studies are warranted to determine their individual receptor binding affinities, functional activities at the three main opioid receptor subtypes, and in vivo analgesic potencies. Such studies are crucial for a complete understanding of the structure-activity relationships of this compound and could inform the development of more potent and safer opioid analgesics. The lack of publicly available data underscores an opportunity for significant contributions to the field of opioid pharmacology.

References

(-)-Noracymethadol: A Technical Guide on Solubility and Stability Characteristics

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: (-)-Noracymethadol is a Schedule I controlled substance in the United States.[1][2] This document is intended for academic and research purposes only. All handling and research involving this compound must be conducted in strict compliance with all applicable laws and regulations. Publicly available, peer-reviewed experimental data on the specific solubility and stability of (-)-Noracymethadol is limited. This guide, therefore, synthesizes known information about its chemical properties, data from structurally related opioid compounds, and established principles of pharmaceutical analysis to provide a comprehensive technical overview.

Introduction

(-)-Noracymethadol, a synthetic opioid analgesic related to methadone, acts on opioid receptors.[1] As an acetyl ester of methadol, its physicochemical properties, including solubility and stability, are critical determinants of its potential formulation, bioavailability, and analytical characterization.[2] This guide provides a detailed examination of the expected solubility and stability characteristics of (-)-Noracymethadol, outlines standard experimental protocols for their determination, and presents visual workflows for these processes.

Physicochemical Properties

A summary of the known and computed physicochemical properties of (-)-Noracymethadol is presented in Table 1. These properties provide a foundational understanding of its expected behavior in various solvent systems and under different environmental conditions.

Table 1: Physicochemical Properties of (-)-Noracymethadol

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₉NO₂ | [1][3] |

| Molecular Weight | 339.5 g/mol | [1][3] |

| IUPAC Name | [(3S,6S)-6-(methylamino)-4,4-diphenylheptan-3-yl] acetate | [3] |

| XLogP3 (Computed) | 3.8 | [3] |

| pKa (Predicted) | Not available in search results. Likely basic due to the tertiary amine. | |

| Melting Point (Hydrochloride salt) | ~216-217 °C | [4] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its absorption and bioavailability.[5] Based on its chemical structure, a qualitative solubility profile for (-)-Noracymethadol can be predicted. The presence of two phenyl groups and a long alkyl chain suggests low aqueous solubility, a characteristic common among many opioid analgesics. The computed XLogP3 value of 3.8 further indicates a lipophilic nature.[3] However, the presence of a methylamino group suggests that its solubility will be pH-dependent, with increased solubility in acidic conditions due to the formation of a protonated, more polar species.

Table 2: Illustrative Aqueous Solubility Profile of (-)-Noracymethadol

| Solvent/Medium | pH | Temperature (°C) | Solubility (mg/mL) (Hypothetical) |

| Purified Water | 7.0 | 25 | < 0.1 |

| 0.1 N HCl | 1.2 | 25 | 1 - 10 |

| Phosphate Buffer | 6.8 | 25 | 0.1 - 1 |

| Simulated Gastric Fluid (without pepsin) | 1.2 | 37 | 1 - 10 |

| Simulated Intestinal Fluid (without pancreatin) | 6.8 | 37 | 0.1 - 1 |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The gold standard for determining thermodynamic equilibrium solubility is the shake-flask method.[5][6]

Objective: To determine the concentration of (-)-Noracymethadol in a saturated solution at equilibrium.

Materials and Reagents:

-

(-)-Noracymethadol (pure solid)

-

Solvents of interest (e.g., purified water, buffered solutions at various pH values)

-

Shaking incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Validated HPLC-UV or LC-MS method

Procedure:

-

Add an excess amount of solid (-)-Noracymethadol to a known volume of the desired solvent in a sealed container.

-

Agitate the samples in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.[6]

-

After incubation, visually confirm the presence of undissolved solid.

-

Centrifuge the samples to pellet the excess solid.[6]

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter that does not bind the compound.[6]

-

Dilute the filtered supernatant with an appropriate analytical solvent.

-

Analyze the concentration of (-)-Noracymethadol in the diluted samples using a validated analytical method.

-

Perform the experiment in triplicate for each condition.

Caption: Workflow for Shake-Flask Solubility Testing.

Stability Profile

The stability of a drug substance is a critical quality attribute that can affect its safety, efficacy, and shelf-life.[5] Degradation can lead to a loss of potency and the formation of potentially toxic byproducts.[5] (-)-Noracymethadol contains functional groups susceptible to degradation, primarily the ester linkage.

Potential Degradation Pathways

The primary chemical degradation pathways for pharmaceuticals are hydrolysis, oxidation, and photolysis.[7]

-

Hydrolysis: The ester functional group in (-)-Noracymethadol is susceptible to hydrolysis, which can be catalyzed by both acids and bases.[7][8] This reaction would cleave the ester bond, yielding the corresponding alcohol (methadol) and acetic acid. The rate of hydrolysis is expected to be pH-dependent.[8]

-

Oxidation: The tertiary amine and the diphenylmethane (B89790) moiety could be susceptible to oxidation. Oxidative degradation can be initiated by heat, light, or trace metals.[8]

-

Photolysis: Many compounds with aromatic rings can degrade upon exposure to light.[7] Photostability testing is crucial to determine appropriate packaging and storage conditions.

Forced Degradation Studies

Forced degradation (stress testing) is performed to identify likely degradation products and establish the intrinsic stability of the molecule. These studies are essential for developing stability-indicating analytical methods.

Table 3: Illustrative Forced Degradation Study Design for (-)-Noracymethadol

| Stress Condition | Typical Conditions | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 N HCl at 60 °C for 24h | Ester hydrolysis |

| Base Hydrolysis | 0.1 N NaOH at 60 °C for 24h | Ester hydrolysis |

| Oxidation | 3% H₂O₂ at room temperature for 24h | Oxidation of amine or other moieties |

| Thermal Stress | Solid drug at 80 °C for 48h | Thermally induced degradation |

| Photostability | Exposure to light providing ≥ 1.2 million lux hours and ≥ 200 watt hours/m² (ICH Q1B) | Photolytic degradation |

Experimental Protocol: Forced Degradation Study

Objective: To investigate the intrinsic stability of (-)-Noracymethadol under various stress conditions and to develop a stability-indicating analytical method.

Materials and Reagents:

-

(-)-Noracymethadol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Environmental chamber for thermal stress

-

Photostability chamber

-

Validated stability-indicating HPLC/UPLC method with a photodiode array (PDA) detector and ideally coupled to a mass spectrometer (LC-MS).[5][6]

Procedure:

-

Prepare solutions of (-)-Noracymethadol in the respective stress media (e.g., 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂).

-

Expose the samples (both in solution and as a solid, where appropriate) to the specified stress conditions for a designated time.[6]

-

At appropriate time points, withdraw samples. Neutralize the acid and base hydrolysis samples before analysis.

-

Analyze the stressed samples using a validated stability-indicating HPLC/UPLC method capable of separating the parent drug from its degradation products.[6]

-

Use a PDA detector to assess peak purity and an MS detector to help identify the structure of any degradation products.[6]

Caption: Forced Degradation Experimental Workflow.

Conclusion

While specific experimental data on the solubility and stability of (-)-Noracymethadol are scarce in publicly accessible literature, its chemical structure provides a strong basis for predicting its physicochemical behavior. It is expected to be a lipophilic compound with low aqueous solubility that can be enhanced in acidic conditions. The primary liability in its chemical stability is likely the hydrolysis of its ester linkage, a reaction sensitive to pH. A comprehensive understanding of these characteristics, obtained through the standardized experimental protocols outlined in this guide, is essential for any further research or development involving this compound. The use of robust, validated, stability-indicating analytical methods is paramount for generating reliable data.

References

- 1. Noracymethadol | C22H29NO2 | CID 15129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Noracymethadol - Wikipedia [en.wikipedia.org]

- 3. Noracymethadol, (-)- | C22H29NO2 | CID 135260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Noracymethadol [drugfuture.com]

- 5. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 6. benchchem.com [benchchem.com]

- 7. pharmacy180.com [pharmacy180.com]

- 8. pharmaceutical-journal.com [pharmaceutical-journal.com]

(-)-Noracymethadol: A Technical Guide on its Regulatory Status, Scheduling, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(-)-Noracymethadol is a synthetic opioid analgesic structurally related to methadone. Despite early clinical data suggesting comparable analgesic efficacy to morphine with a potentially more favorable side effect profile, it was never commercially marketed. As a result, publicly available, in-depth pharmacological data, including quantitative receptor binding affinities and functional assay results, are scarce. This technical guide provides a comprehensive overview of the current regulatory status and scheduling of (-)-Noracymethadol across major jurisdictions. Furthermore, it details the general experimental protocols used to characterize opioid compounds, which would be applicable to (-)-Noracymethadol. Information on closely related compounds, such as levo-alpha-acetylmethadol (LAAM), is included to provide a contextual pharmacological framework.

Regulatory Status and Scheduling

(-)-Noracymethadol is a controlled substance in numerous countries and is subject to international control. Its stringent scheduling reflects its opioid nature and potential for abuse.

| Jurisdiction/Authority | Schedule/Class | Description of Control | ACSCN/DEA No. |

| United Nations | Schedule I | Controlled under the Single Convention on Narcotic Drugs of 1961.[1] | N/A |

| United States | Schedule I | No currently accepted medical use, a high potential for abuse, and a lack of accepted safety for use under medical supervision.[1][2] | 9633[1] |

| Canada | Schedule I | Listed under the Controlled Drugs and Substances Act.[1] | N/A |

| Germany | Anlage I | Authorized for scientific use only.[1] | N/A |

| United Kingdom | Class A | Controlled under the Misuse of Drugs Act 1971. | N/A |

| Brazil | Class A1 | Classified as a narcotic drug.[1] | N/A |

| Ireland | Schedule 2 | Listed as a controlled drug. | N/A |

ACSCN: Administrative Controlled Substances Code Number (United States)

Pharmacological Profile

Due to the lack of specific quantitative data for (-)-Noracymethadol, this section outlines the expected pharmacological properties based on its structural relationship to methadone and acetylmethadol derivatives, and presents data for the closely related and studied compound, levo-alpha-acetylmethadol (LAAM). (-)-Noracymethadol is an active metabolite of LAAM.

Expected Mechanism of Action: As a methadone analogue, (-)-Noracymethadol is presumed to act primarily as an agonist at the µ-opioid receptor (MOR), which is the principal target for most opioid analgesics.[2] Activation of the MOR is responsible for the analgesic effects, as well as the potential for euphoria, respiratory depression, and physical dependence.[3][4]

Clinical Findings (Limited): A clinical trial in postpartum patients indicated that (-)-Noracymethadol produced analgesia comparable to morphine.[1][5] The study also suggested a lower incidence of nausea, dizziness, and drowsiness compared to morphine.[1][5] However, other opioid-related side effects were observed, including salivation, ataxia, and respiratory depression that was reversible with the opioid antagonist naloxone.[1]

Pharmacology of Levo-alpha-acetylmethadol (LAAM) (for reference):

| Parameter | Value | Receptor/System | Comments |

| Mechanism of Action | µ-opioid receptor agonist | µ-opioid receptor | Primary mechanism for analgesic and opioid effects.[6] |

| Metabolism | N-demethylation | Hepatic (CYP3A4) | Metabolized to active metabolites, nor-LAAM and dinor-LAAM, which contribute to its long duration of action.[7] |

| Onset of Action (Oral) | 1-2 hours | Central Nervous System | Slower onset compared to intravenous administration.[7] |

| Duration of Action | Up to 60 hours | Central Nervous System | Long-acting effects are due to the parent compound and its active metabolites.[7] |

Experimental Protocols for Pharmacological Characterization

The following are detailed methodologies for key experiments that would be employed to characterize the pharmacological profile of an opioid compound like (-)-Noracymethadol.

Opioid Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of the test compound for various opioid receptors (µ, δ, κ).

Methodology:

-

Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293 or CHO) stably expressing the recombinant human µ, δ, or κ-opioid receptor.

-

Radioligand Competition Assay: The membranes are incubated with a specific radioligand (e.g., [³H]-DAMGO for MOR, [³H]-DPDPE for DOR, [³H]-U69,593 for KOR) and varying concentrations of the unlabeled test compound.

-

Incubation and Separation: The mixture is incubated to allow for competitive binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[8]

In Vitro Functional Assays

Objective: To determine the potency (EC50) and efficacy (Emax) of the test compound at opioid receptors, and to assess its functional profile (e.g., full agonist, partial agonist, antagonist).

Methodology - G-protein Activation Assay (e.g., [³⁵S]GTPγS Binding):

-

Membrane Preparation: As described for binding assays.

-

Assay Conditions: Membranes are incubated with varying concentrations of the test compound in the presence of GDP and [³⁵S]GTPγS.

-

Stimulation: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G-protein.

-

Separation and Quantification: The [³⁵S]GTPγS-bound G-proteins are captured, and the radioactivity is measured.

-

Data Analysis: Concentration-response curves are generated to determine the EC50 (concentration producing 50% of the maximal response) and Emax (maximal response relative to a standard full agonist like DAMGO).

Methodology - β-Arrestin Recruitment Assay:

-

Cell Culture: Use cell lines engineered to express the opioid receptor fused to a component of a reporter system (e.g., a fragment of β-galactosidase) and β-arrestin fused to the complementary component.

-

Compound Treatment: Cells are treated with varying concentrations of the test compound.

-

Signal Detection: Agonist-induced recruitment of β-arrestin to the receptor brings the two components of the reporter system into proximity, generating a detectable signal (e.g., chemiluminescence).

-

Data Analysis: Concentration-response curves are plotted to determine EC50 and Emax for β-arrestin recruitment.

In Vivo Analgesia Models

Objective: To assess the antinociceptive effects of the test compound in animal models of pain.

Methodology - Tail-Flick Test in Rodents:

-

Animal Acclimation: Rodents (typically rats or mice) are acclimated to the testing apparatus.

-

Baseline Latency: The baseline latency for the animal to withdraw its tail from a radiant heat source is measured. A cut-off time is set to prevent tissue damage.

-

Drug Administration: The test compound is administered via a specific route (e.g., subcutaneous, intraperitoneal, oral).

-

Post-Treatment Latency: At various time points after drug administration, the tail-flick latency is re-measured.

-

Data Analysis: The analgesic effect is typically expressed as the percentage of the maximum possible effect (%MPE), calculated as: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

Abuse Potential Assessment

Objective: To evaluate the reinforcing properties and abuse liability of the test compound.

Methodology - Drug Self-Administration in Animals:

-

Surgical Preparation: Animals (e.g., rats) are surgically implanted with an intravenous catheter.

-

Training: Animals are trained to perform an operant response (e.g., lever pressing) to receive infusions of a known drug of abuse (e.g., heroin or cocaine).

-

Substitution: Once a stable response rate is established, the training drug is replaced with the test compound to determine if it maintains self-administration behavior.

-

Data Analysis: The rate and pattern of self-administration of the test compound are compared to that of saline (negative control) and the training drug (positive control).[9][10][11]

Methodology - Drug Discrimination in Animals:

-

Training: Animals are trained to discriminate between the subjective effects of a known opioid agonist (e.g., morphine) and saline. This is typically done in a two-lever operant chamber, where pressing one lever is reinforced after a drug injection and the other after a saline injection.[12][13]

-

Testing: Once the discrimination is learned, the test compound is administered at various doses to see which lever the animal predominantly presses.

-

Data Analysis: If the animal presses the drug-appropriate lever, it indicates that the subjective effects of the test compound are similar to the training drug. This suggests a similar mechanism of action and abuse potential.[12][14][15]

Opioid Receptor Signaling Pathways

The activation of µ-opioid receptors (MOR) by an agonist like (-)-Noracymethadol initiates intracellular signaling cascades that are primarily mediated by two distinct pathways: the G-protein pathway and the β-arrestin pathway. The balance between these pathways can influence the therapeutic and adverse effects of the opioid.

Caption: Generalized µ-opioid receptor signaling pathways.

Upon binding of an agonist like (-)-Noracymethadol, the µ-opioid receptor undergoes a conformational change. This can lead to:

-

G-protein Signaling: Activation of inhibitory G-proteins (Gi/o), which in turn inhibit adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. G-proteins also modulate ion channels, causing hyperpolarization of neurons and reduced neurotransmitter release. These actions are thought to be the primary mediators of analgesia.

-

β-Arrestin Signaling: The activated receptor is phosphorylated by G-protein coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestin. β-arrestin binding can lead to receptor desensitization and internalization, as well as initiating its own signaling cascades, such as the MAPK pathway. The β-arrestin pathway has been implicated in the development of tolerance and some of the adverse effects of opioids, including respiratory depression.

Conclusion

(-)-Noracymethadol is a synthetic opioid with a stringent regulatory profile, classified as a Schedule I substance in the United States and under international control. While early clinical data were promising, its development was not pursued, resulting in a significant lack of detailed pharmacological data in the public domain. The experimental protocols and signaling pathways described herein represent the standard methodologies and current understanding within the field of opioid pharmacology and would be directly applicable to the further characterization of (-)-Noracymethadol or its analogues. Any future research on this compound would need to address the gaps in quantitative pharmacological data to fully understand its therapeutic potential and abuse liability.

References

- 1. Noracymethadol - Wikipedia [en.wikipedia.org]

- 2. Noracymethadol | C22H29NO2 | CID 15129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. painphysicianjournal.com [painphysicianjournal.com]

- 4. derangedphysiology.com [derangedphysiology.com]

- 5. Noracymethadol - 2 definitions - Encyclo [encyclo.co.uk]

- 6. Levacetylmethadol - Wikipedia [en.wikipedia.org]

- 7. Intravenous and oral l-alpha-acetylmethadol: pharmacodynamics and pharmacokinetics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Drug self-administration and sleep-awake activity in rats dependent on morphine, methadone, or l-alpha-acetylmethadol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The role of human drug self-administration procedures in the development of medications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A review of human drug self-administration procedures - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Drug discrimination studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antinociceptive and Discriminative Stimulus Effects of Six Novel Psychoactive Opioid Substances in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Drug Discrimination in Methamphetamine-Trained Rats: Effects of Cholinergic Nicotinic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The role of training dose in drug discrimination: a review - PMC [pmc.ncbi.nlm.nih.gov]

(-)-Noracymethadol: An In-Depth Technical Guide to its Metabolism and Known Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction